molecular formula C9H6N2O3 B2699152 8-hydroxy-1,7-naphthyridine-2-carboxylic acid CAS No. 2260937-57-1

8-hydroxy-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B2699152
CAS No.: 2260937-57-1
M. Wt: 190.158
InChI Key: YELNYTRZMKWVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxo-7H-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound. It is a part of the naphthyridine family, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Naphthyridines have been used in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest in the synthetic community. Various methods have been developed for the synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Scientific Research Applications

Antibacterial Agents

Research on pyridonecarboxylic acids and naphthyridine derivatives has shown significant antibacterial activity. For example, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs were found to be more active than enoxacin, suggesting their potential as antibacterial agents. These compounds demonstrated both in vitro and in vivo efficacy against a range of bacterial infections, highlighting their importance in the development of new antibiotics (Egawa et al., 1984).

Ligand Chemistry for Metal Complexes

Naphthyridine derivatives, specifically those with a 4-carboxy-1,8-naphthyrid-2-yl moiety, have been shown to be useful ligands in metal complexes. These ligands can lower the energy of electronic absorption in metal complexes and provide a tether for anchoring the ligand to semiconductor surfaces. The synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, used to generate these ligands, demonstrates the versatility of naphthyridine derivatives in creating bi- and tridentate ligands (Zong, Zhou, & Thummel, 2008).

Properties

IUPAC Name

8-oxo-7H-1,7-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-7-5(3-4-10-8)1-2-6(11-7)9(13)14/h1-4H,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELNYTRZMKWVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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